molecular formula C6H4ClF2NO B11778695 6-Chloro-4-(difluoromethyl)pyridin-3-ol

6-Chloro-4-(difluoromethyl)pyridin-3-ol

Cat. No.: B11778695
M. Wt: 179.55 g/mol
InChI Key: NFQCFMSRFASFED-UHFFFAOYSA-N
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Description

6-Chloro-4-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H4ClF2NO This compound is a pyridine derivative, characterized by the presence of a chlorine atom at the 6th position and a difluoromethyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(difluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Another method involves the chlorine/fluorine exchange using trichloromethylpyridine. This process typically requires specific reaction conditions, including the use of appropriate solvents and temperature control .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine compounds .

Scientific Research Applications

6-Chloro-4-(difluoromethyl)pyridin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique chemical structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-4-(difluoromethyl)pyridin-3-ol include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H4ClF2NO

Molecular Weight

179.55 g/mol

IUPAC Name

6-chloro-4-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H4ClF2NO/c7-5-1-3(6(8)9)4(11)2-10-5/h1-2,6,11H

InChI Key

NFQCFMSRFASFED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)O)C(F)F

Origin of Product

United States

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